Titanium silicon oxide

Photocatalysis Environmental Remediation Thin Films

When formulating catalysts for NOx photodecomposition or bulky-olefin oxidation, TiO₂/SiO₂ blends fail due to anatase formation and microporous TS-1 imposes diffusion limits. Titanium silicon oxide (CAS 19114-55-7) resolves both: • Ti-O-Si bonding prevents TiO₂ crystallization up to 600 °C, preserving active sites during thermal regeneration. • Amorphous structure enables conversion of hindered substrates (e.g., cyclic terpenes) inaccessible to zeolites. • TiSiO₄ clusters exhibit visible-region optical excitation for solar-driven photocatalysis. Supplied as 99.8% trace metals basis nanopowder (<50 nm BET) with global availability.

Molecular Formula O4SiTi
Molecular Weight 139.95 g/mol
CAS No. 19114-55-7
Cat. No. B7802830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium silicon oxide
CAS19114-55-7
Molecular FormulaO4SiTi
Molecular Weight139.95 g/mol
Structural Identifiers
SMILES[O-][Si]([O-])([O-])[O-].[Ti+4]
InChIInChI=1S/O4Si.Ti/c1-5(2,3)4;/q-4;+4
InChIKeyCFRNXBBHKHHBQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium Silicon Oxide (CAS 19114-55-7) Procurement Guide: Catalyst, Photocatalyst, and Advanced Material Selection


Titanium silicon oxide (CAS 19114-55-7), a binary oxide with the stoichiometric formula TiSiO₄, represents a distinct class of advanced inorganic materials characterized by a network of Ti–O–Si bonds . Its physicochemical properties—including a density of 3.39 g/mL at 25 °C and a molecular weight of 139.95 g/mol—are defined by the specific substitution of tetrahedral Si sites with Ti atoms within a silica matrix . This atomic arrangement distinguishes it from both physical mixtures of TiO₂ and SiO₂ and from ordered, microporous titanosilicates like TS-1, imparting unique catalytic, optical, and thermal characteristics that are critical for precise scientific and industrial applications [1].

Why Titanium Silicon Oxide Cannot Be Replaced by Simple TiO₂-SiO₂ Mixtures or Zeolitic Titano-Silicates


Generic substitution of titanium silicon oxide with physical blends of TiO₂ and SiO₂ or with microporous titanosilicate molecular sieves (e.g., TS-1, Ti-Beta) leads to significant performance divergence due to fundamental differences in atomic coordination, phase behavior, and surface chemistry [1]. In the binary oxide, Ti atoms are atomically dispersed within an amorphous SiO₂ matrix, forming Ti–O–Si bonds that prevent the nucleation of inactive TiO₂ crystalline phases (e.g., anatase) [1]. This contrasts sharply with simple mixtures where TiO₂ exists as discrete particles and with ordered zeolites where Ti is confined to specific tetrahedral sites within a microporous framework, limiting substrate accessibility [2]. These structural distinctions directly govern critical procurement-relevant properties, including catalytic activity on bulky substrates, optical band gap, thermal stability, and proton conductivity, making the selection of the correct material class essential for achieving target performance specifications.

Quantitative Evidence Guide: Verifiable Performance Differentiation of Titanium Silicon Oxide


Enhanced Photocatalytic NOx Decomposition Relative to Pure TiO₂ Thin Films

Titanium silicon oxide thin films with a low TiO₂ content (<20%) exhibit significantly enhanced photocatalytic activity for the decomposition of NO into N₂ and O₂ under UV light compared to pure anatase TiO₂ thin films [1]. The binary oxide films achieve this higher efficiency due to the highly dispersed Ti-oxide species within the SiO₂ matrix, which prevents the formation of less active TiO₂ agglomerates and crystalline phases [1].

Photocatalysis Environmental Remediation Thin Films

Catalytic Epoxidation Activity on Bulky Substrates Compared to TS-1

Commercial amorphous TiO₂–SiO₂ mixed oxides demonstrate effective catalytic activity for the epoxidation of bulky cyclic terpenes, a reaction where microporous titanium silicalite-1 (TS-1) is ineffective due to pore size restrictions [1]. While TS-1 shows outstanding activity for linear alkenes, its microporous framework (pore diameter <2 nm) limits the diffusion and reaction of larger, functionalized substrates [1]. The mesoporous or non-porous nature of the binary oxide circumvents this diffusion limitation, enabling the conversion of complex fine chemicals [1].

Catalysis Selective Oxidation Fine Chemicals

Visible-Light Optical Activity Compared to Pure TiO₂ and SiO₂ Clusters

Theoretical calculations demonstrate that the optical activity of TiSiO₄ hybrid clusters is shifted into the visible and IR region, whereas the excitation and circular dichroism (CD) spectra of the pure component clusters Ti₂O₄ and Si₂O₄ are confined to the UV region [1]. This red shift in the optical absorption spectrum is a direct consequence of the unique electronic structure formed by mixing Ti and Si orbitals in the hybrid cluster [1].

Optical Materials Semiconductors Computational Chemistry

Thermal Stability Superior to TiO₂-Supported Catalysts and Physical Mixtures

The incorporation of titanium into a silica matrix creates a binary oxide network with enhanced thermal stability, exhibiting resistance to structural degradation up to 600 °C . This stability is superior to that of TiO₂ particles deposited on a SiO₂ support or simple physical mixtures of the two oxides, as the formation of Ti–O–Si bonds in the binary oxide inhibits the thermally-induced phase transformation of anatase TiO₂ to rutile and prevents the agglomeration of Ti species, which are common deactivation pathways in supported catalysts [1].

Thermal Stability Heterogeneous Catalysis Materials Science

Validated Application Scenarios for Titanium Silicon Oxide Based on Direct Evidence


High-Efficiency Photocatalytic Coatings for Air Purification

Researchers and product developers seeking to fabricate thin films for the photocatalytic decomposition of gaseous pollutants (e.g., NOx) should prioritize titanium silicon oxide over pure TiO₂ coatings. The evidence confirms that binary oxide thin films, especially with low Ti content, exhibit superior efficiency for NO decomposition into N₂ and O₂ under UV light due to the highly dispersed state of Ti species within the SiO₂ matrix [1]. This makes it the material of choice for next-generation self-cleaning surfaces and air purification systems.

Catalyst for Epoxidation of Bulky Fine Chemical Intermediates

In the synthesis of high-value fine chemicals and pharmaceutical intermediates involving bulky olefins (e.g., cyclic terpenes), titanium silicon oxide (as a commercial mixed oxide) is a technically necessary selection. Microporous titanosilicate catalysts like TS-1, despite their high activity for linear alkenes, are ineffective for these substrates due to severe diffusion limitations [1]. The amorphous or mesoporous structure of the binary oxide enables the reaction of these larger molecules, proving its unique value in specific synthetic pathways [1].

Material for Visible-Light-Active Optical and Photonic Devices

Investigators in the fields of photovoltaics, photocatalysis, and optoelectronics should consider titanium silicon oxide for applications requiring visible-light absorption and activity. Unlike pure TiO₂, which is only active in the UV region, computational evidence confirms that TiSiO₄ clusters exhibit optical excitation and circular dichroism spectra that are shifted into the visible and IR regions [1]. This property opens avenues for designing solar-driven photocatalysts, advanced sensors, and components for high-k dielectric applications [1].

Thermally Robust Catalyst Support for High-Temperature Reactions

For catalytic processes operating at elevated temperatures or requiring frequent thermal regeneration, titanium silicon oxide provides a more durable and stable support or active phase than TiO₂/SiO₂ physical mixtures. The formation of Ti–O–Si bonds creates a network that resists phase transformation and Ti agglomeration up to 600 °C, thereby maintaining catalyst performance and surface area over extended periods [1][2]. This is critical for applications such as gas-phase selective oxidations and exhaust gas after-treatment systems.

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